molecular formula C27H23ClN2O3S B11627341 N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-phenylbenzenesulfonamide

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-phenylbenzenesulfonamide

Cat. No.: B11627341
M. Wt: 491.0 g/mol
InChI Key: SHAVBJGAKXYWNS-UHFFFAOYSA-N
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Description

N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-CHLORO-N-PHENYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a carbazole moiety, a hydroxypropyl group, a chlorophenyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-CHLORO-N-PHENYLBENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Carbazole Derivative: The carbazole moiety is often synthesized through a series of reactions starting from carbazole. This may involve nitration, reduction, and substitution reactions to introduce the desired functional groups.

    Attachment of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the carbazole derivative is replaced by a hydroxypropyl group.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is typically introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a chlorophenylboronic acid or chlorophenyl halide.

    Formation of the Sulfonamide Group: The final step involves the formation of the sulfonamide group, which can be achieved by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-CHLORO-N-PHENYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Coupling Reactions: The carbazole moiety can undergo coupling reactions to form larger conjugated systems.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Coupling Reactions: Palladium-catalyzed coupling reactions often use reagents like palladium acetate (Pd(OAc)2) and phosphine ligands.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group would yield a carbonyl-containing compound, while reduction of nitro groups would yield amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-CHLORO-N-PHENYLBENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which provide a balance of electronic properties, chemical reactivity, and potential biological activity. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C27H23ClN2O3S

Molecular Weight

491.0 g/mol

IUPAC Name

N-(3-carbazol-9-yl-2-hydroxypropyl)-4-chloro-N-phenylbenzenesulfonamide

InChI

InChI=1S/C27H23ClN2O3S/c28-20-14-16-23(17-15-20)34(32,33)30(21-8-2-1-3-9-21)19-22(31)18-29-26-12-6-4-10-24(26)25-11-5-7-13-27(25)29/h1-17,22,31H,18-19H2

InChI Key

SHAVBJGAKXYWNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)S(=O)(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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